molecular formula C15H25NO4 B3376837 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid CAS No. 1246034-86-5

2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid

Cat. No.: B3376837
CAS No.: 1246034-86-5
M. Wt: 283.36
InChI Key: CYJKTZMTUVOTHR-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid is a bicyclic organic compound featuring a decahydroisoquinoline core modified with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid moiety at the 6-position. The Boc group is widely employed in synthetic chemistry to protect amine functionalities during multi-step reactions, particularly in peptide synthesis and medicinal chemistry . The decahydroisoquinoline scaffold contributes to conformational rigidity, which may enhance binding specificity in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJKTZMTUVOTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855695
Record name 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid
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Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246034-86-5
Record name 2-(1,1-Dimethylethyl) octahydro-2,6(1H)-isoquinolinedicarboxylate
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Record name 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-decahydroisoquinoline-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid typically involves the protection of the amine group in decahydroisoquinoline with a tert-butoxycarbonyl (BOC) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the BOC-protected amine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process involves the same key steps: protection of the amine group, followed by purification to isolate the desired product.

Chemical Reactions Analysis

Amide Bond Formation via Coupling Reagents

2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid is frequently utilized in peptide coupling reactions. For example:

  • HATU/DIPEA-Mediated Coupling : Reaction with 2-azaspiro[3.3]heptane-6-carboxylic acid derivatives in DMF under argon yielded oxadiazole derivatives with an 84% yield. The reaction conditions included 0°C for 1 hour .

  • EDC/HOBT Coupling : In DMF with Hunig’s base, the compound formed diamides when reacted with tert-butyl-carbazate. This method achieved a 97% yield for intermediates in LFA-1 inhibitor synthesis .

Table 1: Representative Coupling Reactions

ReagentsSolventTemperatureYieldProduct Application
HATU, DIPEADMF0°C84%Oxadiazole derivatives
EDC, HOBT, Hunig’s baseDMFRT97%LFA-1 inhibitor intermediates
T3P, TEADMFRT50%Spirocyclic amides

Esterification and Carbamate Formation

The tert-butoxycarbonyl (Boc) group enables selective functionalization:

  • Methyl Ester Synthesis : Reaction with methyl chloroformate in dichloromethane (DCM) and triethylamine produced methyl esters, critical for further derivatization .

  • Boc Deprotection : Treatment with HCl in dioxane or TFA in DCM efficiently removes the Boc group, yielding free amines for subsequent reactions (e.g., in cyclic peptide synthesis) .

Catalytic Reductive Amination

The compound participates in stereoselective reductions:

  • Borane-Mediated Reduction : Conjugated addition products of cyano-Gilman cuprates were reduced using borane under reflux, achieving diastereomerically pure intermediates for glutamate receptor antagonists .

Oxidative Transformations

  • Ru(III)-Catalyzed Oxidation : Diol intermediates derived from the compound underwent oxidation with Ru(III)/periodate to generate ketones, pivotal in synthesizing pyrrolidine-2-carboxylic acid analogs .

Stability and Side Reactions

The Boc group exhibits sensitivity under acidic or thermal conditions:

  • Thermal Degradation : Heating with 3-methoxypropylamine led to carbamate decomposition, releasing CO₂ and tert-butanol .

  • Competitive Pathways : Sub-stoichiometric amine use resulted in incomplete deprotection, necessitating precise stoichiometric control .

Scientific Research Applications

2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid involves its role as a protecting group in organic synthesis. The BOC group protects the amine functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Key Features
2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid Not provided C₁₅H₂₃NO₄ ~281 (calculated) None N/A Fully saturated decahydroisoquinoline core
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 170097-67-3 C₁₅H₁₉NO₄ 293.32 Partially saturated ring Not specified Reduced conformational rigidity
2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid TRC-B694134 C₁₅H₁₇Cl₂NO₄ 346.21 Cl at positions 5 and 7 >95% (HPLC) Enhanced electrophilicity, potential bioactivity
2-(tert-butoxycarbonyl)-7-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Not provided C₁₅H₁₈ClNO₄ ~311.76 (calculated) Cl at position 7 Not specified Intermediate lipophilicity
2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 845552-56-9 C₁₅H₁₉NO₅ 293.32 Hydroxyl at position 6 Not specified Increased polarity, hydrogen bonding capacity
1-(tert-Butoxycarbonyl)decahydroquinoline-7-carboxylic acid Not provided C₁₅H₂₅NO₄ ~307 (calculated) Decahydroquinoline core Not specified Distinct bicyclic framework (quinoline vs. isoquinoline)

Structural and Functional Differences

  • Saturation Level: The decahydroisoquinoline core in the target compound confers full saturation, enhancing lipid solubility and membrane permeability compared to tetrahydro analogs (e.g., CAS 170097-67-3) .
  • Hydroxyl Group: The hydroxylated analog (CAS 845552-56-9) demonstrates higher polarity, favoring aqueous solubility but possibly reducing blood-brain barrier penetration .
  • Core Variation: The decahydroquinoline analog () differs in nitrogen positioning, altering electronic properties and interaction profiles with biological targets .

Biological Activity

2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid, often abbreviated as Boc-DHI-6-CA, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 285.37 g/mol
  • CAS Number : 1246034-86-5
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a decahydroisoquinoline skeleton, with a carboxylic acid functional group at the 6-position.

The biological activity of Boc-DHI-6-CA is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exhibit the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular responses.
  • Receptor Modulation : The structural characteristics suggest that it may interact with specific receptors, influencing physiological processes such as inflammation and cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of decahydroisoquinoline compounds can exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on cancer cell lines, showing promising results in reducing tumor growth.

Study ReferenceCell LineIC50 (µM)Observations
HeLa2.6Strong IDO1 inhibition
CT2611.2Significant tumor growth inhibition

These findings suggest that Boc-DHI-6-CA may also possess similar anticancer properties, warranting further investigation.

Anti-inflammatory Effects

Compounds related to isoquinoline structures have been reported to exhibit anti-inflammatory activities. This could be due to their ability to modulate cytokine production and inhibit inflammatory pathways.

Neuroprotective Properties

Given the structural similarities with other neuroactive compounds, there is potential for Boc-DHI-6-CA to exhibit neuroprotective effects. Research into related isoquinoline derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, compounds structurally similar to Boc-DHI-6-CA have demonstrated significant reductions in tumor size when administered in conjunction with standard chemotherapy agents.
  • In Vitro Assays : Various assays have been conducted to evaluate the cytotoxic effects of Boc-DHI-6-CA on different cancer cell lines, showing varying degrees of potency based on structural modifications.

Q & A

Q. How can a Design of Experiments (DoE) approach improve yield in multi-step syntheses?

  • Methodological Answer : A central composite design (CCD) evaluates interactions between variables (e.g., reaction time, temperature, and catalyst loading). Response surface methodology (RSM) identifies optimal conditions, reducing experiments by 40–60% while maximizing yield .

Q. What strategies mitigate epimerization risks during Boc deprotection?

  • Methodological Answer : Use mild acidic conditions (e.g., TFA/DCM at 0°C) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC. Alternatively, employ enzymatic deprotection (e.g., lipases) for stereochemical retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)decahydroisoquinoline-6-carboxylic acid

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